molecular formula C18H33N3O2 B5662285 N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2-[(2R*,6S*)-2,6-dimethyl-1-piperidinyl]acetamide

N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2-[(2R*,6S*)-2,6-dimethyl-1-piperidinyl]acetamide

Cat. No. B5662285
M. Wt: 323.5 g/mol
InChI Key: AWGTWPMYAQIECK-FSDCSDTHSA-N
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Description

Synthesis Analysis

The synthesis of N-substituted acetamide derivatives, similar to the target compound, typically involves the formation of key intermediates through reactions such as the pairing of benzenesulfonyl chloride with amines under controlled conditions, followed by substitution at the nitrogen atom with different electrophiles. This process can lead to a series of derivatives bearing functional moieties like piperidine, which is relevant to the target compound's structure (H. Khalid et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds closely related to N-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-2-[(2R*,6S*)-2,6-dimethyl-1-piperidinyl]acetamide often features distinct conformational characteristics. For instance, compounds with N-[2-(1-pyrrolidinyl)ethyl]acetamide frameworks have been analyzed for their conformational preferences, which are crucial for their biological activities. Such studies involve conformational analysis and X-ray crystallography to understand the spatial arrangement of the atoms within the molecule (G. Costello et al., 1991).

Chemical Reactions and Properties

The chemical reactivity of N-substituted acetamide derivatives involves various transformations, including cyclization reactions, which are pivotal for constructing complex molecular architectures. For example, the Prins cyclization reaction followed by the Ritter reaction has been employed to produce N-(pyrrolidine-3-ylidenemethyl)acetamides, illustrating the versatile reactivity of such compounds (Sudip Shit et al., 2023).

properties

IUPAC Name

N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]-2-[(2S,6R)-2,6-dimethylpiperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33N3O2/c1-5-7-16-10-20(15(4)22)11-17(16)19-18(23)12-21-13(2)8-6-9-14(21)3/h13-14,16-17H,5-12H2,1-4H3,(H,19,23)/t13-,14+,16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGTWPMYAQIECK-FSDCSDTHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NC(=O)CN2C(CCCC2C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1NC(=O)CN2[C@@H](CCC[C@@H]2C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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